molecular formula C14H8ClNO5 B13783275 6-Benzoyl-3-chloro-2-nitrobenzoic acid CAS No. 69727-12-4

6-Benzoyl-3-chloro-2-nitrobenzoic acid

Cat. No.: B13783275
CAS No.: 69727-12-4
M. Wt: 305.67 g/mol
InChI Key: NLFCHPHWROUYOB-UHFFFAOYSA-N
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Description

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoyl group, a chlorine atom, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzoyl)-3-chloro-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chlorobenzoic acid to introduce the nitro group, followed by Friedel-Crafts acylation to attach the benzoyl group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and aluminum chloride as a catalyst for the Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The benzoyl group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 6-(Benzoyl)-3-chloro-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-2-nitrobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

6-Benzoyl-3-chloro-2-nitrobenzoic acid has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, which can be harnessed in the development of new antibiotics .
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, suggesting a potential role in treating inflammatory diseases .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the synthesis of polymers and coatings.

  • Polymerization Studies : The presence of the benzoyl group facilitates polymerization reactions, leading to materials with enhanced thermal and mechanical properties .
  • Coating Applications : Its chemical stability and resistance to degradation make it an ideal candidate for protective coatings in various industrial applications.

Environmental Studies

The environmental impact of nitro compounds is a growing area of research, particularly concerning their degradation and toxicity.

  • Toxicity Assessments : Research has focused on the toxicological effects of this compound on aquatic organisms, contributing to our understanding of environmental risks associated with nitroaromatic compounds .
  • Biodegradation Studies : Investigations into the biodegradation pathways of this compound can inform strategies for managing pollution from nitro compounds in water bodies .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various nitrobenzoic acid derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents.

Case Study 2: Environmental Toxicity

Research conducted on the toxicity of nitrobenzoic acids revealed that exposure to this compound resulted in adverse effects on fish populations. This study highlighted the need for regulatory measures regarding the use and disposal of such compounds in industrial processes.

Mechanism of Action

The mechanism of action of 6-(Benzoyl)-3-chloro-2-nitrobenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the benzoyl group can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-nitrobenzoic acid: Lacks the benzoyl group, making it less hydrophobic and potentially less bioactive.

    6-(Benzoyl)-2-nitrobenzoic acid: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.

    6-(Benzoyl)-3-chlorobenzoic acid: Lacks the nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

6-(Benzoyl)-3-chloro-2-nitrobenzoic acid is unique due to the combination of the benzoyl, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

6-Benzoyl-3-chloro-2-nitrobenzoic acid (CAS No. 69727-12-4) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H8ClNO5
Molecular Weight305.67 g/mol
IUPAC NameThis compound
InChIInChI=1S/C14H8ClNO5/c15-10-7-6-9(11(14(18)19)12(10)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19)
Canonical SMILESC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)Cl)N+[O-])C(=O)O

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on nitrobenzoates highlighted that compounds with aromatic nitro substitutions showed enhanced activity against Mycobacterium tuberculosis (M. tuberculosis). The study found that while nitro compounds are generally associated with toxicity, they can also possess significant antimicrobial properties without a direct correlation to toxicity levels .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo enzymatic reduction to form reactive intermediates. These intermediates interact with cellular targets, potentially leading to cell death in microbial and tumor cells. Notably, nitroreductase enzymes play a critical role in this mechanism, facilitating the reduction process that activates the compound's antimicrobial and anticancer effects .

Case Studies

  • Antimycobacterial Activity :
    A library of nitro derivatives was synthesized and tested for activity against M. tuberculosis. The results indicated that derivatives featuring the nitro group were particularly effective, suggesting that structural modifications could enhance their efficacy as antimycobacterial agents .
  • Anticancer Activity :
    In vitro studies demonstrated that complexes involving this compound showed significant cytotoxicity against various cancer cell lines. The IC50 values indicated that these complexes were more effective than their free ligand counterparts, highlighting the potential for developing new anticancer therapies based on this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
3-Chloro-2-nitrobenzoic acidLacks benzoyl groupLower antimicrobial activity
6-(Benzoyl)-2-nitrobenzoic acidLacks chlorine atomAltered reactivity and bioactivity
6-(Benzoyl)-3-chlorobenzoic acidLacks nitro groupReduced biological activity

The combination of the benzoyl, chlorine, and nitro groups in this compound contributes to its unique biological profile and potential applications in drug development.

Properties

CAS No.

69727-12-4

Molecular Formula

C14H8ClNO5

Molecular Weight

305.67 g/mol

IUPAC Name

6-benzoyl-3-chloro-2-nitrobenzoic acid

InChI

InChI=1S/C14H8ClNO5/c15-10-7-6-9(11(14(18)19)12(10)16(20)21)13(17)8-4-2-1-3-5-8/h1-7H,(H,18,19)

InChI Key

NLFCHPHWROUYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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